VMY-1-103 is a novel cyclin-dependent kinase inhibitor derived from purvalanol B, enhanced through the addition of a dansyl side-chain. This compound has demonstrated significant potential in cancer research, particularly in disrupting chromosome organization and delaying metaphase progression in various cancer cell types, including medulloblastoma and prostate cancer cells. Its mechanism of action involves the inhibition of cyclin-dependent kinases, which play a critical role in regulating the cell cycle .
VMY-1-103 is classified as an antineoplastic agent and specifically as a cyclin-dependent kinase inhibitor. It is synthesized from purvalanol B, a known CDK inhibitor, by modifying its structure to enhance its biological activity and imaging capabilities. The compound's unique structure allows for improved cellular permeability and potency compared to its predecessor .
The synthesis of VMY-1-103 involves several key steps:
VMY-1-103 possesses a complex molecular structure characterized by:
The structural modifications contribute to its enhanced potency and specificity towards cyclin-dependent kinases compared to other inhibitors .
VMY-1-103 is involved in several types of chemical reactions:
These reactions are critical for understanding the compound's behavior in biological systems and for developing new derivatives with improved therapeutic profiles.
The mechanism of action for VMY-1-103 primarily involves the inhibition of cyclin-dependent kinases, which are essential regulators of the cell cycle:
VMY-1-103 has diverse applications across several scientific fields:
VMY-1-103 (MedKoo Cat#: 406330) is a structurally modified analog of the established cyclin-dependent kinase (CDK) inhibitor purvalanol B, distinguished by the covalent addition of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This strategic modification significantly enhances the compound's biochemical properties while retaining its core inhibitory pharmacophore. The molecular formula of VMY-1-103 is C₃₄H₄₂ClN₉O₄S, with a molecular weight of 708.27 g/mol and a CAS registry number of 1209002-43-6 [3]. The dansyl moiety is linked via an ethylenediamine spacer to the carboxylic acid group of purvalanol B's 6-anilino substituent—a position identified through crystallographic studies as amenable to modification without compromising ATP-binding site competition [1] [4].
The structural innovation confers two critical advantages: First, the dansyl group provides intrinsic fluorescence, enabling real-time cellular uptake tracking and subcellular localization studies via fluorescence microscopy. Second, and more significantly, it substantially increases lipophilicity. Partition coefficient (LogD) measurements at physiological pH (7.4) demonstrate VMY-1-103's LogD of 2.03 ± 0.02, markedly higher than purvalanol B's LogD of 0.15 ± 0.002 [2] [5]. This enhanced lipophilicity facilitates superior membrane permeability and cytoplasmic bioavailability. Consequently, while purvalanol B shows limited cellular uptake, VMY-1-103 achieves >95% cellular penetration in LNCaP prostate cancer cells within 12 hours of treatment at 10 µM, as quantified by fluorescence microscopy [1] [4]. This property underpins its significantly enhanced biological potency across diverse cancer models.
Table 1: Structural and Physicochemical Comparison of VMY-1-103 and Purvalanol B
Property | VMY-1-103 | Purvalanol B | Significance |
---|---|---|---|
Molecular Weight | 708.27 g/mol | 432.91 g/mol | Larger size enables enhanced target interactions |
CAS Number | 1209002-43-6 | 212844-54-7 | Unique chemical identifier |
Lipophilicity (LogD pH 7.4) | 2.03 ± 0.02 | 0.15 ± 0.002 | 13.5-fold increase enhances cellular uptake |
Fluorescent Properties | Intrinsic dansyl fluorescence | Non-fluorescent | Enables cellular tracking & mechanistic studies |
Aqueous Solubility | Soluble in DMSO, insoluble in water | Soluble in DMSO, insoluble in water | Requires formulation for in vivo delivery |
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that form complexes with cyclins to orchestrate cell cycle progression. Dysregulation of CDK/cyclin complexes is a hallmark of cancer, driving uncontrolled proliferation by overriding checkpoint controls [1] [4]. CDK inhibitors represent a class of targeted therapeutics designed to restore cell cycle control in malignancies. The 2,6,9-trisubstituted purine scaffold, exemplified by purvalanol B and roscovitine, competitively inhibits ATP binding within the catalytic cleft of CDKs. Purvalanol B exhibits potent enzymatic inhibition, with IC₅₀ values of 6 nM (CDK2/cyclin A), 10 nM (CDK1/cyclin B), and 80 nM (CDK5/p35) [10]. However, its translational potential has been limited by poor cellular penetration and suboptimal in vivo pharmacokinetics.
VMY-1-103 overcomes these limitations while amplifying the therapeutic scope of CDK inhibition. Beyond inducing reversible cell cycle arrest (G₁ at 1 µM; G₂/M at higher concentrations), VMY-1-103 triggers caspase-dependent apoptosis specifically in cancer cells. In LNCaP prostate cancer cells (wild-type p53), treatment with 5-10 µM VMY-1-103 induces:
This apoptotic cascade is significantly more potent than purvalanol B; 10 µM purvalanol B fails to influence proliferation or induce apoptosis in LNCaP cells [1] [4]. Crucially, VMY-1-103 demonstrates cancer cell selectivity. While inducing apoptosis in transformed LNCaP and MCF7 cells, it causes only reversible G₂/M arrest without significant apoptosis in immortalized prostate epithelial cells (PWR-1E) or p53-null/mutant lines (DU145, PC3) unless p53 function is restored [1] [9]. This selectivity underscores its potential therapeutic window.
Table 2: Mechanisms of VMY-1-103-Induced Apoptosis in Cancer Models
Mechanistic Event | Experimental Evidence | Biological Consequence |
---|---|---|
Mitochondrial Depolarization | Rapid loss of ΔΨm (flow cytometry with Mitotracker Red) | Release of cytochrome c, apoptosome formation |
p53 Activation | Phosphorylation at Ser¹⁵,⁴⁶,³⁹² (antibody arrays/Western) | Transcriptional upregulation of pro-apoptotic targets |
Caspase-3 Cleavage | Increased catalytic activity (Z-DEVD-AMC assay); c-casp3 by WB | Executioner caspase activation |
PARP Cleavage | Detection of 89 kDa fragment (Western blot) | DNA repair failure & commitment to apoptosis |
Bax/Bad Upregulation | Proteomic analysis; Western blot confirmation | Mitochondrial outer membrane permeabilization |
Autophagy Induction | LC3-II conversion, p62 degradation (p53 WT cells only) | Bridging of apoptotic and autophagic pathways |
The development of VMY-1-103 was driven by critical pharmacological limitations of existing CDK inhibitors and promising preclinical efficacy data. Purvalanol B, despite potent enzymatic inhibition, suffers from poor cellular bioavailability and rapid clearance in vivo, restricting its utility as a therapeutic candidate [2] [5]. VMY-1-103's dansylation directly addresses these issues by enhancing membrane permeability and enabling sensitive biodistribution tracking—critical features for translational research.
Pharmacokinetic studies using LC-MS/MS quantification validated VMY-1-103's superior tissue distribution. Following intraperitoneal administration (20 mg/kg) in mice, VMY-1-103 achieved:
This distribution profile is clinically significant, particularly for targeting prostate cancer metastases and medulloblastoma. In the ND2-SmoA1 mouse model of hedgehog-driven medulloblastoma, VMY-1-103 inhibited disease progression, as evidenced by reduced tumor burden using longitudinal MRI and altered tumor metabolism via ¹H-MR spectroscopy [2] [5].
Mechanistically, VMY-1-103's unique ability to engage p53-dependent pathways expands its utility. While only ~20% of early-stage prostate cancers harbor p53 mutations, this frequency increases dramatically in advanced disease. VMY-1-103 synergizes with p53-reactivating compounds (e.g., PRIMA-1) to induce apoptosis in p53-mutant cells [9], providing a rational combination strategy. Furthermore, in primary conditionally reprogrammed cells (CRCs) derived from prostate cancer patients, VMY-1-103 induces p53-dependent autophagy that bridges apoptotic signaling, enhancing cell death in patient-specific models [9]. This multifaceted activity profile—potent CDK inhibition, enhanced bioavailability, p53 engagement, and brain penetrance—positions VMY-1-103 as a versatile tool compound and developmental candidate for diverse oncological applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7